Cycloheptaneacetonitrile
Description
Cycloheptane (CAS 291-64-5) is a seven-membered cycloalkane with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol . It is structurally characterized by a saturated carbon ring, making it a cyclic hydrocarbon. Safety data sheets (SDS) indicate that cycloheptane is ≥98% pure (GC-grade) but lacks comprehensive ecological or toxicological characterization .
Properties
IUPAC Name |
2-cycloheptylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMMTXAYZTXUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280874 | |
| Record name | cycloheptylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-65-3 | |
| Record name | Cycloheptaneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptaneacetonitrile | |
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| Record name | cycloheptylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cycloheptylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cycloheptaneacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptaneacetonitrile can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale organic synthesis techniques. These methods may involve the use of high-pressure reactors and advanced catalytic systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Cycloheptaneacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
Cycloheptaneacetonitrile finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which cycloheptaneacetonitrile exerts its effects is primarily through its reactivity as a nitrile compound. The cyano group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. This versatility allows it to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Cycloheptane vs. Cyclohexane
Cyclohexane’s lower ring strain enhances stability, making it industrially preferable. In contrast, cycloheptane’s larger ring introduces steric strain, reducing its utility in large-scale applications.
Cycloheptane vs. Cycloheptanone
However, like cycloheptane, its ecological and toxicological profiles remain uncharacterized .
Cycloheptane vs. Cyclohexanone
Cyclohexanone (CAS 108-94-1) is a critical industrial solvent with well-documented hazards, including respiratory irritation and environmental persistence . Its seven-membered counterpart, cycloheptanone, lacks comparable data despite structural similarities.
Key Research Findings and Data Gaps
- Ecological Impact: Neither cycloheptane nor cycloheptanone have available data on persistence, bioaccumulation, or toxicity, as noted in their SDS . This contrasts sharply with cyclohexane and cyclohexanone, which are regulated due to known environmental risks.
- Stability and Reactivity : Cycloheptane’s ring strain may lead to unique reactivity pathways under extreme conditions (e.g., high temperature/pressure), but these remain unexplored.
- Industrial Relevance : Cyclohexane derivatives dominate commercial applications due to lower production costs and established safety protocols.
Biological Activity
Cycloheptaneacetonitrile, with the molecular formula CHN, is a nitrile derivative of cycloheptane that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains.
- Antifungal Activity : It has shown effectiveness against certain fungal pathogens.
- Anticancer Properties : Preliminary research suggests potential in inhibiting cancer cell proliferation.
These activities are attributed to its unique chemical structure, which allows it to interact with biological targets effectively.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been observed to:
- Interact with Enzymes : Compounds with a cyano group often influence enzymatic activity, potentially acting as enzyme inhibitors or activators.
- Modulate Antioxidant Mechanisms : There is evidence suggesting that related compounds can enhance antioxidant defenses within cells.
- Affect Gene Expression : Some nitriles have been reported to alter gene expression patterns, which may contribute to their anticancer effects.
Pharmacokinetics
The pharmacokinetics of this compound remains largely unexplored. General pharmacokinetic principles suggest that absorption, distribution, metabolism, and excretion (ADME) will play crucial roles in its biological efficacy. Factors such as solubility and stability in biological systems are critical for its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of bacterial strains | |
| Antifungal | Effective against specific fungal pathogens | |
| Anticancer | Potential to inhibit cancer cell proliferation |
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, suggesting that higher concentrations could significantly reduce viability in certain cancer types. The study highlighted the need for further investigation into the precise molecular pathways affected by this compound.
Comparative Analysis with Similar Compounds
This compound can be compared with other nitriles to understand its unique properties better:
| Compound | Structure Type | Notable Activities |
|---|---|---|
| Acetonitrile | Linear Nitrile | Solvent properties; limited biological activity |
| Cyclohexanecarbonitrile | Six-Membered Ring | Similar antibacterial activity |
| Benzyl Cyanide | Aromatic Nitrile | Antimicrobial and anticancer properties |
This compound's seven-membered ring structure provides distinct chemical and physical properties that may enhance its biological activity compared to six-membered or aromatic counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
